REACTION_CXSMILES
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C[Si](N[Si](C)(C)C)(C)C.[Li]CCCC.[Br:15][C:16]1[CH:17]=[C:18]([CH:24]=[CH:25][CH:26]=1)[C:19]([O:21]CC)=O.[C:27]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])(=[O:29])[CH3:28]>CC(OC)(C)C>[C:31]([O:30][C:27](=[O:29])[CH2:28][C:19]([C:18]1[CH:24]=[CH:25][CH:26]=[C:16]([Br:15])[CH:17]=1)=[O:21])([CH3:34])([CH3:33])[CH3:32]
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Name
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|
Quantity
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16.5 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)N[Si](C)(C)C
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Name
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Quantity
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48.4 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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CC(C)(C)OC
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Name
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Quantity
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7.55 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=O)OCC)C=CC1
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Name
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Quantity
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4.86 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)(C)C
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Name
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Quantity
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80 mL
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Type
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solvent
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Smiles
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CC(C)(C)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Obtained as a light yellow oil (9.934 g, 101%; 95% purity)
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Name
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Type
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Smiles
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C(C)(C)(C)OC(CC(=O)C1=CC(=CC=C1)Br)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |